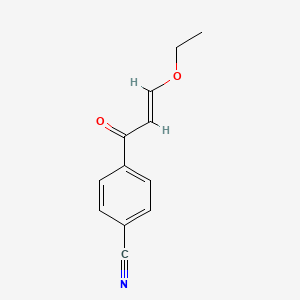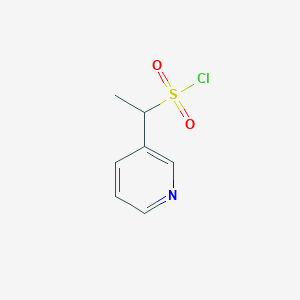
1-(Pyridin-3-yl)ethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It features a pyridine ring attached to an ethane sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride can be synthesized through the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction typically involves adding phosphorus pentachloride to a solution containing pyridine-3-sulfonic acid in a controlled manner. This process can be carried out stepwise or continuously, ensuring the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce the desired sulfonyl chloride .
Industrial Production Methods: The industrial production of 1-(pyridin-3-yl)ethane-1-sulfonyl chloride follows similar principles but is optimized for higher yields and reduced byproduct formation. The reaction is often conducted in solvents like chlorobenzene or trifluoromethylbenzene, and the product is purified through distillation under reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 1-(pyridin-3-yl)ethane-1-sulfonyl chloride.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Mecanismo De Acción
The mechanism by which 1-(pyridin-3-yl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a chloride ion and the formation of the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
- 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride
- 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride
- Pyridine-3-sulfonyl chloride
Uniqueness: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride is unique due to the position of the pyridine ring and the ethane sulfonyl chloride group. This specific arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the position of the sulfonyl chloride group relative to the pyridine ring can influence the compound’s reactivity and the types of reactions it undergoes .
Propiedades
Fórmula molecular |
C7H8ClNO2S |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
1-pyridin-3-ylethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-3-2-4-9-5-7/h2-6H,1H3 |
Clave InChI |
WDPYPQOUCJKOQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=CC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)

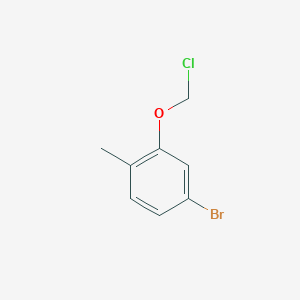
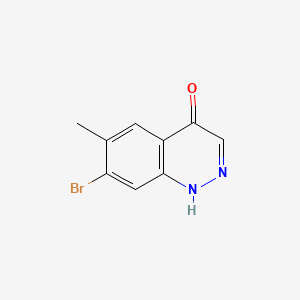
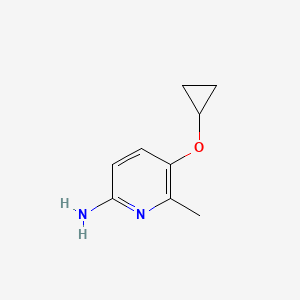
![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)
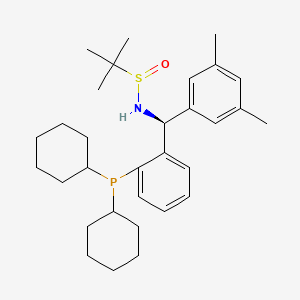
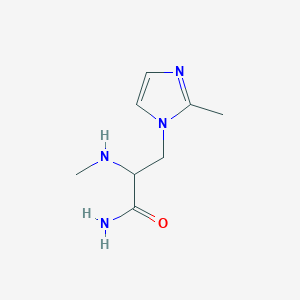
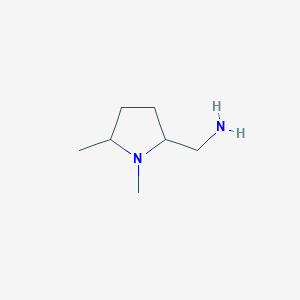
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)


